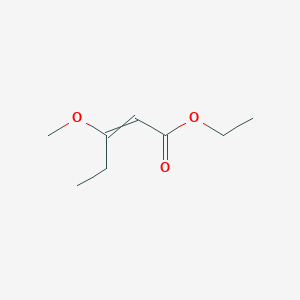
(1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol is a chiral organic compound featuring a cyclopentane ring substituted with a propynyl group and a hydroxyl group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of its substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol can be achieved through various methods, including:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce the desired stereochemistry.
Grignard Reaction: Reacting a cyclopentanone derivative with a propynyl Grignard reagent under controlled conditions to form the alcohol.
Industrial Production Methods
Industrial production may involve:
Catalytic Hydrogenation: Using metal catalysts to selectively hydrogenate precursors.
Enzymatic Resolution: Employing enzymes to separate enantiomers and obtain the desired stereoisomer.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction to form saturated derivatives.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution Reagents: Such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated alcohols or hydrocarbons.
Substitution Products: Various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Utilized in the synthesis of chiral compounds for pharmaceuticals.
Biology and Medicine
Drug Development: Potential use in the development of new drugs due to its unique structure.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Employed as a ligand in catalytic reactions.
Wirkmechanismus
The mechanism by which (1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol: The enantiomer of the compound with different stereochemistry.
Cyclopentanol: A simpler analog without the propynyl group.
2-Propynylcyclopentane: Lacking the hydroxyl group.
Highlighting Uniqueness
Chirality: The (1R,2R) configuration provides unique stereochemical properties.
Functional Groups: The combination of a hydroxyl group and a propynyl group offers diverse reactivity.
Eigenschaften
CAS-Nummer |
83096-84-8 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
(1R,2R)-2-prop-2-ynylcyclopentan-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h1,7-9H,3-6H2/t7-,8+/m0/s1 |
InChI-Schlüssel |
PWRQANNOJCCIKZ-JGVFFNPUSA-N |
Isomerische SMILES |
C#CC[C@H]1CCC[C@H]1O |
Kanonische SMILES |
C#CCC1CCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


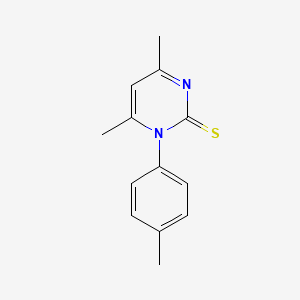
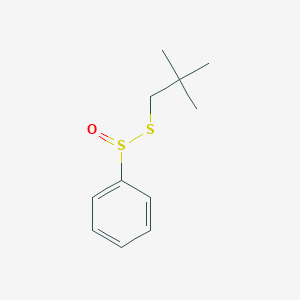

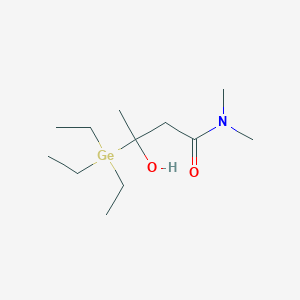
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)

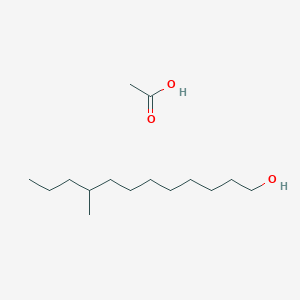
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
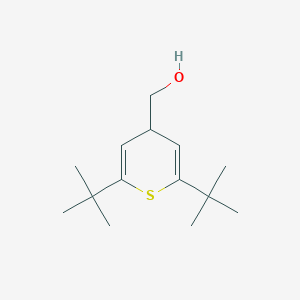
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
